N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

SARS-CoV-2 Mpro inhibitor COVID Moonshot structure-based drug design

N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic small molecule belonging to the 1,2,4-triazole derivative class, defined by a central triazole core substituted with a cyclohexyl group at N-4, an ethylthio group at C-5, and a 4-methoxybenzamide moiety linked via a methylene bridge at C-3. Its molecular formula is C19H26N4O2S with a molecular weight of 374.5 g/mol and a computed XLogP3-AA of 3.1, indicating moderate lipophilicity.

Molecular Formula C19H26N4O2S
Molecular Weight 374.5
CAS No. 476448-39-2
Cat. No. B2690478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
CAS476448-39-2
Molecular FormulaC19H26N4O2S
Molecular Weight374.5
Structural Identifiers
SMILESCCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H26N4O2S/c1-3-26-19-22-21-17(23(19)15-7-5-4-6-8-15)13-20-18(24)14-9-11-16(25-2)12-10-14/h9-12,15H,3-8,13H2,1-2H3,(H,20,24)
InChIKeyPBVYWLBEWLOJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 476448-39-2): Baseline Identity and Structural Context for Scientific Sourcing


N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic small molecule belonging to the 1,2,4-triazole derivative class, defined by a central triazole core substituted with a cyclohexyl group at N-4, an ethylthio group at C-5, and a 4-methoxybenzamide moiety linked via a methylene bridge at C-3 [1]. Its molecular formula is C19H26N4O2S with a molecular weight of 374.5 g/mol and a computed XLogP3-AA of 3.1, indicating moderate lipophilicity [1]. The compound was registered in PubChem in 2006 and has been associated with early-stage drug discovery efforts, including the COVID Moonshot crowdsourced initiative targeting SARS-CoV-2 main protease (Mpro) [2].

Why Generic 1,2,4-Triazole Substitution Cannot Replace N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 476448-39-2)


Substitution with a generic 1,2,4-triazole analog is inadvisable because the specific N4-cyclohexyl, C5-ethylthio, and 4-methoxybenzamide substituent combination uniquely defines the pharmacophore and physicochemical profile of CAS 476448-39-2 [1]. The cyclohexyl group influences steric bulk and conformational orientation within the target binding pocket, while the ethylthio moiety at C-5 enhances lipophilicity and sulfur-mediated interactions compared to methylthio or propylthio analogs [2]. The 4-methoxybenzamide fragment is directly implicated in the structure-based design rationale for Mpro inhibition, as this compound was specifically proposed to improve upon the initial hit JAG-UCB-a3ef7265-20 by incorporating the methoxy substituent [2]. Even close analogs with a methylthio group (e.g., SMR000018469 [3]) or different N4-substituents are predicted to exhibit altered binding conformations and pharmacokinetic properties that cannot be assumed equivalent without experimental validation.

Quantitative Differentiation Evidence for N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 476448-39-2)


Structural Differentiation from the COVID Moonshot Parent Hit JAG-UCB-a3ef7265-20

CAS 476448-39-2 was explicitly designed as an optimized derivative of the Mpro inhibitor hit JAG-UCB-a3ef7265-20 by introducing a 4-methoxy substituent on the benzamide ring. The design rationale archived in the COVID Moonshot submission database states that this methoxy group was added to enhance binding interactions [1]. The parent compound JAG-UCB-a3ef7265-20 has a confirmed X-ray co-crystal structure with SARS-CoV-2 Mpro (PDB 7gbe), establishing that the triazole-benzamide scaffold occupies the enzyme active site [2].

SARS-CoV-2 Mpro inhibitor COVID Moonshot structure-based drug design

Physicochemical Profile Differentiation from Clinical Triazole Antifungals

CAS 476448-39-2 differs fundamentally from clinical triazole antifungals such as fluconazole and voriconazole in both molecular architecture and intended target. While fluconazole (MW 306.3, XLogP -0.1) and voriconazole (MW 349.3, XLogP 1.8) target fungal CYP51 (lanosterol 14α-demethylase) via a triazole ring coordinated to heme iron, CAS 476448-39-2 (MW 374.5, XLogP 3.1) features an N-cyclohexyl and C-ethylthio substituted 1,2,4-triazole linked to a 4-methoxybenzamide, a scaffold designed for SARS-CoV-2 Mpro inhibition rather than CYP51 [1][2]. Its higher computed logP (3.1 vs. 0–1.8 for fluconazole/voriconazole) indicates significantly greater lipophilicity, which would alter tissue distribution and metabolic profile if used in a biological context [1].

antifungal triazole physicochemical properties

Key Substituent Differentiation: Ethylthio vs. Methylthio Analog

The closest identified structural analog is N-((4-cyclohexyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (SMR000018469), which differs only by a single methylene unit at the C-5 thioether position (ethylthio in CAS 476448-39-2 vs. methylthio in SMR000018469) [1][2]. This single-carbon homologation is known in triazole SAR to influence lipophilicity, metabolic stability, and steric occupancy within hydrophobic binding pockets; however, no head-to-head comparative biological data between these two compounds has been published in the public domain.

SAR alkylthio triazole analog comparison

Applicability Exclusion: Not a Clinical Anticancer Triazole

CAS 476448-39-2 bears superficial structural resemblance to anastrozole, a triazole-based aromatase inhibitor used in breast cancer therapy, but lacks the critical nitrile functionality and specific aromatic substitution pattern required for CYP19A1 (aromatase) inhibition [1]. Anastrozole (MW 293.4) features a 1,2,4-triazole ring linked to a 3,5-bis(2-cyano-2-propyl)benzyl group, whereas CAS 476448-39-2 contains a 4-methoxybenzamide moiety and N-cyclohexyl/C-ethylthio triazole substitution incompatible with the aromatase pharmacophore [1][2].

anticancer aromatase inhibitor target specificity

Validated Application Scenarios for N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 476448-39-2) Based on Available Evidence


SARS-CoV-2 Mpro Inhibitor Optimization and Tool Compound Development

The compound was submitted to the COVID Moonshot project as a rationally designed Mpro inhibitor derived from the crystallographically confirmed hit JAG-UCB-a3ef7265-20 [1][2]. Research groups pursuing structure-based optimization of non-covalent Mpro inhibitors can use this compound as a starting point, with the documented design hypothesis (4-methoxy addition) guiding further medicinal chemistry iterations [1]. The availability of the parent compound's X-ray co-crystal structure (PDB 7gbe) provides a structural framework for modeling the binding mode of the methoxy analog [2].

Triazole-Benzamide Scaffold SAR Exploration

For laboratories systematically studying the structure-activity relationships of 1,2,4-triazole-benzamide conjugates, CAS 476448-39-2 provides a defined ethylthio substitution point for comparison against methylthio (SMR000018469 [3]) and longer-chain alkylthio variants. The cyclohexyl N4-substituent also offers a point of differentiation from aromatic N4-substituted analogs in terms of conformational flexibility and lipophilic bulk [3].

Negative Control for Antifungal Triazole Screening Panels

Despite its triazole core, the compound's structural features (4-methoxybenzamide tail, N-cyclohexyl, ethylthio groups) diverge from the pharmacophore required for fungal CYP51 inhibition [4]. It can serve as a specificity control in antifungal screening cascades to confirm that observed activity in triazole-containing hits is scaffold-dependent rather than a general property of all 1,2,4-triazole derivatives.

Quote Request

Request a Quote for N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.